molecular formula C6H8N2O B1276796 1,5-dimethyl-1H-pyrazole-3-carbaldehyde CAS No. 25016-10-8

1,5-dimethyl-1H-pyrazole-3-carbaldehyde

Cat. No. B1276796
CAS RN: 25016-10-8
M. Wt: 124.14 g/mol
InChI Key: XSGNECLIVOTMQJ-UHFFFAOYSA-N
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Description

1,5-Dimethyl-1H-pyrazole-3-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms. The specific compound of interest, 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, would be expected to have a pyrazole ring with two methyl groups at the 1 and 5 positions and an aldehyde functional group at the 3 position.

Synthesis Analysis

The synthesis of pyrazole derivatives, such as 1,5-dimethyl-1H-pyrazole-3-carbaldehyde, can be achieved through various methods. One common approach is the use of the Vilsmeier-Haack reagent, which is a powerful formylating agent used to introduce aldehyde groups into heterocyclic compounds . The Vilsmeier-Haack formylation typically involves the reaction of N-alkyl-3,5-dimethyl-1H-pyrazoles with the reagent to yield the corresponding 4-formyl derivatives . However, for the specific compound , the synthesis would require formylation at the 3 position, which may involve different synthetic strategies or starting materials.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice . The crystal structure analysis can reveal the planarity of the aldehydic fragment with the adjacent pyrazole ring and the dihedral angles between different ring planes . Additionally, spectroscopic methods like 1H-NMR and 13C-NMR are used to confirm the structures of synthesized compounds .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. For instance, the aldehyde group can participate in nucleophilic addition reactions, leading to the formation of alcohols or, under certain conditions, can condense with amines to form imines . The reactivity of the aldehyde group also allows for the formation of phosphodiesterase inhibitors, as suggested by molecular docking studies .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be influenced by their molecular structure and substituents. For example, the presence of electron-withdrawing or electron-donating groups can affect the compound's optical properties, as seen in solvatochromic studies . The photophysical properties, such as emission spectra, extinction coefficients, and quantum yields, can vary depending on the solvent's polarity . Additionally, the molecular electrostatic potential map can indicate regions of the molecule that are susceptible to electrophilic or nucleophilic attack .

Scientific Research Applications

  • Medicinal Chemistry and Drug Discovery

    • Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
    • The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • The outcomes of these applications have led to the development of numerous bioactive chemicals .
  • Agrochemistry

    • Pyrazoles are also used in agrochemistry .
    • The methods of application and experimental procedures in this field are similar to those used in medicinal chemistry and drug discovery .
    • The results or outcomes in this field are not specified in the available resources .
  • Coordination Chemistry and Organometallic Chemistry

    • In coordination chemistry and organometallic chemistry, pyrazoles are used as ligands .
    • The methods of application involve the use of pyrazoles in the synthesis of coordination compounds and organometallic compounds .
    • The outcomes of these applications have led to the development of various coordination and organometallic compounds .
  • Extraction of Heavy Metals

    • A new chelating matrix has been prepared by immobilizing 1.5-dimethyl-1H-pyrazole-3-carbaldehyde on silica gel modified with 3-aminopropyl-trimethoxysilane .
    • This new material was used as an adsorbent for the solid-phase extraction (SPE) of Pb (II), Cd (II), Cu (II) and Zn (II) from aqueous solutions using a batch method .
    • The adsorption capacity was investigated using kinetics and pH effects .
  • Oxidation of Primary and Secondary Alcohols

    • 3,5-Dimethyl-1H-pyrazole is combined with Chromium (VI) oxide, is a valuable reagent for oxidation of primary and secondary alcohols to carbonyl compounds .
    • The methods of application involve the use of 3,5-Dimethyl-1H-pyrazole and Chromium (VI) oxide in oxidation reactions .
    • The outcomes of these applications have led to the production of carbonyl compounds .
  • Pharmacological Activities
    • Pyrazole derivatives exhibit a broad spectrum of biological profiles . They show a lot of therapeutic activities such as analgesics, antifungal, antihypertensive, antiobesity, antitumor, antiviral, anthelmintic, antitubercular, antiulcer, antihistaminic, anti-inflammatory, antidepressant, antidiabetic, anticonvulsant, antiallergic, antirheumatic, antiasthmatic, alpha-blockers, antiprotozoal, antiaging, anticoagulant, antimalarial, and antiamoebic activity .
    • The methods of application involve the use of pyrazole derivatives in various pharmacological activities .
    • The outcomes of these applications have led to the development of various drugs with therapeutic activities .
  • Green Synthesis

    • Pyrazole derivatives are used in green synthesis .
    • The methods of application involve various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • The outcomes of these applications have led to the development of numerous bioactive chemicals .
  • Solid-Liquid Extraction of Heavy Metals

    • A new chelating matrix has been prepared by immobilizing 1.5-dimethyl-1H-pyrazole-3-carbaldehyde on silica gel modified with 3-aminopropyl-trimethoxysilane .
    • This new material was used as an adsorbent for the solid-phase extraction (SPE) of Pb (II), Cd (II), Cu (II) and Zn (II) from aqueous solutions using a batch method .
    • The adsorption capacity was investigated using kinetics and pH effects .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed .

properties

IUPAC Name

1,5-dimethylpyrazole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-3-6(4-9)7-8(5)2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSGNECLIVOTMQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426883
Record name 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,5-dimethyl-1H-pyrazole-3-carbaldehyde

CAS RN

25016-10-8
Record name 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,5-dimethyl-1H-pyrazole-3-carbaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Jodeh, A Jaber, G Hanbali, Y Massad, ZS Safi… - BMC chemistry, 2022 - Springer
Background Human and veterinary antibiotics are typically discharged as parent chemicals in urine or feces and are known to be released into the environment via wastewater …
Number of citations: 9 link.springer.com
S Jodeh, A Jaber, G Hanbali, Y Massad, ZS Safi… - 2021 - researchsquare.com
Background Human and veterinary antibiotics are typically discharged as parent chemicals in urine or feces and are known to be released into the environment via wastewater …
Number of citations: 4 www.researchsquare.com
محمد سعيد" داود الشيخ - 2021‎ - repository.najah.edu
I would like to thank all the technicians and staff of the chemistry department at An-Najah National University, especially Mr. Omair Al-Nabulsi and Mr. Nafiz Dweikat for their assistance. I …
Number of citations: 2 repository.najah.edu

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